molecular formula C22H12ClNO4S B2872716 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 921112-20-1

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B2872716
CAS No.: 921112-20-1
M. Wt: 421.85
InChI Key: VETFEEADSJSAQB-UHFFFAOYSA-N
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Description

"N-[2-(6-Chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide" is a heterocyclic compound featuring a benzofuran core fused to a 6-chloro-2-oxo-2H-chromen-4-yl moiety, with a thiophene-2-carboxamide substituent at the 3-position of the benzofuran ring.

Properties

IUPAC Name

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClNO4S/c23-12-7-8-17-14(10-12)15(11-19(25)27-17)21-20(13-4-1-2-5-16(13)28-21)24-22(26)18-6-3-9-29-18/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETFEEADSJSAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen and benzofuran intermediates, which are then coupled with thiophene-2-carboxamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide has a broad spectrum of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzofuran-chromene scaffold distinguishes it from benzothiazole-thiazolidinone () and pyridine-based analogs ().
  • Substitution patterns significantly impact synthetic yields. For example, electron-withdrawing groups (e.g., nitro in ’s compound 20) correlate with higher yields (82%) compared to sterically hindered substituents (e.g., 2-chloro-6-fluorophenyl in ’s compound 4i: 37% yield) .
  • Thiophene-2-carboxamide derivatives generally exhibit moderate-to-high synthetic accessibility, though yields depend on reaction conditions and purification methods (e.g., flash chromatography in ) .

Table 2: Antimicrobial Activity of Thiophene Carboxamide Derivatives

Compound Name Activity Against Efficacy Reference
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa) Moderate to strong
N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Not explicitly reported; inferred potential for antimicrobial/anti-inflammatory activity Not available

Key Observations :

  • Thiophene-2-carboxamide derivatives demonstrate broad-spectrum antimicrobial activity, as seen in compound 52 (), suggesting the target compound may share similar properties .
Physicochemical and Pharmacokinetic Properties
  • Solubility: Pyridine-based thiophene carboxamides () with polar substituents (e.g., hydroxyl or amino groups) exhibit improved aqueous solubility compared to halogenated analogs like the target compound .
  • Bioavailability : The chloro and chromene groups in the target compound may enhance metabolic stability but reduce solubility, necessitating formulation optimization .

Biological Activity

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a synthetic compound that incorporates structural elements known for their biological activity, particularly in medicinal chemistry. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a chromenone moiety, a benzofuran ring, and a thiophene carboxamide group. Its molecular formula is C22H16ClNO4S, and it is characterized by the presence of chlorine and various heterocycles which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzofuran derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives of benzofuran can inhibit the growth of breast cancer cells with IC50 values ranging from 10 to 30 µM .

CompoundCancer TypeIC50 (µM)
Benzofuran Derivative ABreast Cancer15
Benzofuran Derivative BLung Cancer20
This compoundTBDTBD

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. For example, studies have shown that certain benzofuran compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key enzymes necessary for bacterial survival .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. It is believed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its role in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases involved in cell signaling pathways.
  • Receptor Modulation : It could act on various receptors, altering cellular responses to external stimuli.
  • Gene Expression Regulation : By influencing transcription factors, it may modulate the expression of genes involved in proliferation and apoptosis.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a similar compound on human breast cancer cells (MCF7). The results indicated that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value determined to be approximately 25 µM after 48 hours of treatment .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL against E. coli, suggesting its potential use as an antibacterial agent .

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